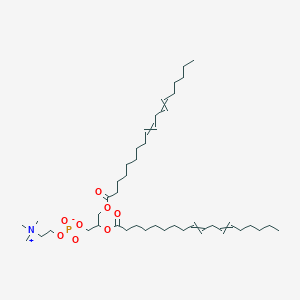
2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is a complex organic compound with the molecular formula C44H80NO8P. It belongs to the class of phosphatidylcholines, which are glycerophosphocholines where the two free hydroxyl groups are esterified with fatty acids. This compound is characterized by its two octadecadienoyl groups, which are long-chain fatty acids with double bonds at the 9th and 12th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves the esterification of glycerol with octadecadienoic acid, followed by the introduction of the trimethylammonioethyl phosphate group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadecadienoyl groups can be oxidized to form epoxides or hydroxyl groups.
Reduction: The double bonds can also be reduced to form saturated fatty acid chains.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylammonio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted phosphatidylcholines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: It serves as a component in liposome formulations for drug delivery systems.
Medicine: It is investigated for its potential in targeted drug delivery and as a carrier for vaccines.
Industry: It is used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of 2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The trimethylammonio group interacts with negatively charged components of the cell membrane, while the fatty acid chains integrate into the lipid bilayer. This compound can also act as a carrier for hydrophobic drugs, facilitating their transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di(octadeca-9,12-dienoyl)-sn-glycero-3-phosphocholine: Similar structure but lacks the trimethylammonio group.
1-Hexadecyl-2-(octadeca-9,12-dienoyl)-sn-glycero-3-phosphocholine: Contains a hexadecyl group instead of one of the octadecadienoyl groups.
(2R)-2-(9E,12E)-9,12-Octadecadienoyloxy-3-(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate: Similar structure but with a palmitoyloxy group.
Uniqueness
The presence of the trimethylammonio group in 2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate distinguishes it from other similar compounds. This group imparts unique properties such as enhanced interaction with cell membranes and improved solubility in aqueous environments, making it particularly useful in biomedical applications.
Eigenschaften
Molekularformel |
C44H80NO8P |
|---|---|
Molekulargewicht |
782.1 g/mol |
IUPAC-Name |
2,3-di(octadeca-9,12-dienoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3 |
InChI-Schlüssel |
FVXDQWZBHIXIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


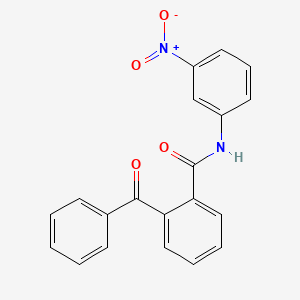
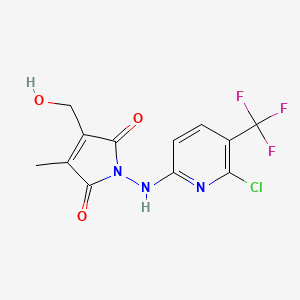
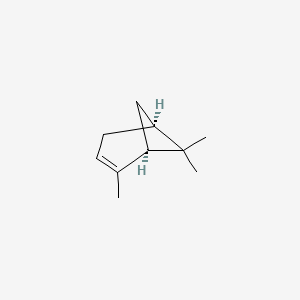

![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)
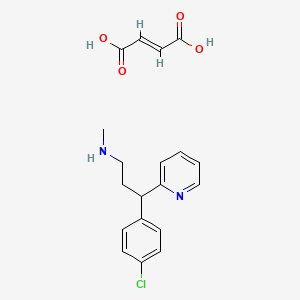

![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
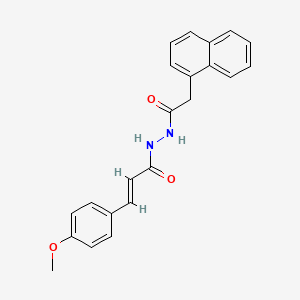
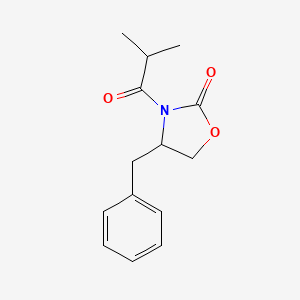
![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
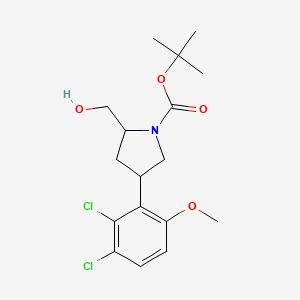
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)

